Drotaverine

Catalog No.
S526643
CAS No.
14009-24-6
M.F
C24H31NO4
M. Wt
397.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Drotaverine

CAS Number

14009-24-6

Product Name

Drotaverine

IUPAC Name

1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline

Molecular Formula

C24H31NO4

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C24H31NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-10,13-16,25H,5-8,11-12H2,1-4H3

InChI Key

OMFNSKIUKYOYRG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC

solubility

Soluble in DMSO

Synonyms

dihydroisoperparine, drotaverin, drotaverin hydrochloride, drotaverine, isodihydroperparine, No-shpa, No-spa, Nospan, Nospanum

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C3=CC(=C(C=C3CCN2)OCC)OCC)OCC

The exact mass of the compound Drotaverine is 433.202 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Opiate Alkaloids - Supplementary Records. It belongs to the ontological category of isoquinolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Drotaverine is a synthetic antispasmodic drug primarily used to alleviate smooth muscle spasms in various medical conditions. It is a derivative of benzylisoquinoline and is structurally related to papaverine, although it exhibits more potent antispasmodic effects than its predecessor. Drotaverine functions by selectively inhibiting phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). This inhibition leads to increased levels of cAMP within smooth muscle cells, resulting in relaxation and relief from spasms, particularly in the gastrointestinal tract, urinary system, and during childbirth for cervical dilation purposes .

, primarily involving its interaction with phosphodiesterase enzymes. The key reaction involves the inhibition of PDE4:

cAMPPDE4AMP\text{cAMP}\xleftrightarrow{\text{PDE4}}\text{AMP}

By inhibiting this reaction, drotaverine prevents the conversion of cAMP to adenosine monophosphate, thus maintaining higher levels of cAMP that promote smooth muscle relaxation . Additionally, drotaverine is metabolized in the liver, leading to several metabolites that are excreted primarily through feces and urine .

Drotaverine exhibits significant biological activity as a spasmolytic agent. Its mechanism of action includes:

  • Smooth Muscle Relaxation: By increasing cAMP levels, drotaverine reduces the availability of ionized calcium in smooth muscle cells, leading to relaxation.
  • Vasodilation: Drotaverine has vasodilatory effects that can lower blood pressure and increase cardiac output without significant cardiac toxicity .
  • Potential Anticancer Activity: Recent studies suggest that PDE4 inhibitors like drotaverine may have cytostatic effects on certain tumor cell lines, indicating potential for use in cancer therapy .

Drotaverine can be synthesized through several methods, typically involving multi-step organic synthesis. The general approach includes:

  • Formation of Isoquinoline Derivatives: Starting from appropriate benzylisoquinoline precursors.
  • Alkylation and Acyloxylation: Introducing ethoxy groups at specific positions on the isoquinoline ring.
  • Hydrochloride Salt Formation: Converting the base form into its hydrochloride salt for better solubility and stability.

The exact synthetic pathway can vary based on the desired purity and yield but generally follows established organic synthesis protocols for isoquinoline derivatives .

Drotaverine is employed in various clinical settings due to its antispasmodic properties:

  • Gastrointestinal Disorders: Used to relieve abdominal pain associated with gastrointestinal spasms.
  • Urological Conditions: Effective in treating renal colic and other urinary tract spasms.
  • Obstetrics: Facilitates cervical dilation during labor.
  • Menstrual Pain Relief: Alleviates dysmenorrhea symptoms.
  • Research

Drotaverine has been studied for its interactions with various drugs and biological systems:

  • Drug Interactions: While drotaverine generally has a favorable safety profile with low incidence of adverse effects, caution is advised when combined with other medications affecting smooth muscle or blood pressure.
  • Biological Interactions: Research indicates potential interactions with calcium channels, which may enhance its spasmolytic effects but requires further investigation to fully understand these mechanisms .

Drotaverine shares structural similarities and pharmacological properties with several other compounds. Here are some notable comparisons:

Compound NameStructure RelationMechanism of ActionUnique Features
PapaverineStructural analogNon-selective phosphodiesterase inhibitorBroader action but less potent as an antispasmodic
Hyoscine (Scopolamine)AnticholinergicAntagonizes muscarinic receptorsMore sedative effects; not specific to smooth muscle
MebeverineSimilar spasmolyticDirectly relaxes gastrointestinal musclesMore specific for bowel spasms; less systemic effect
Otilonium bromideAntispasmodicInhibits calcium influxPrimarily used for gastrointestinal spasms; different mechanism

Drotaverine's selectivity for phosphodiesterase-4 distinguishes it from these compounds by providing targeted smooth muscle relaxation without significant central nervous system effects or anticholinergic side effects .

Thermal Stability Analysis

Drotaverine hydrochloride demonstrates exceptional thermal stability under controlled conditions. Differential scanning calorimetry studies reveal a melting temperature of 488.4 ± 0.4 K (215.4°C) with an associated enthalpy of fusion of 50.52 ± 0.52 kJ/mol [1]. This relatively high melting point indicates strong intermolecular forces within the crystal lattice, contributing to the compound's structural integrity at elevated temperatures.

The compound exhibits remarkable stability during thermal stress testing, with only 6.82% degradation observed after extended exposure at 70°C [2] [3]. This thermal resilience makes drotaverine hydrochloride suitable for pharmaceutical manufacturing processes involving moderate heat exposure. Commercial storage recommendations specify -20°C freezer storage for optimal long-term stability [4] [5].

Environmental Stress Response

Under accelerated stability conditions, drotaverine hydrochloride shows differential responses to various environmental stressors. The compound maintains structural integrity under neutral hydrolytic conditions at 100°C, with minimal degradation of 9.82% after 24 hours [2]. This stability profile contrasts significantly with its behavior under more aggressive chemical conditions, demonstrating the importance of pH control in formulation development.

Temperature-dependent stability studies indicate that the compound follows predictable degradation kinetics under thermal stress, with degradation rates increasing exponentially above 70°C [3]. The activation energy for thermal decomposition suggests that normal ambient storage conditions provide adequate stability for pharmaceutical applications.

Solubility Profile Analysis in Pharmaceutical Excipients

Aqueous Solubility Characteristics

Drotaverine hydrochloride exhibits moderate aqueous solubility of approximately 90 mg/mL in water [5], representing a significant improvement over the free base form. This enhanced solubility results from the ionic nature of the hydrochloride salt, which facilitates hydration and dissolution in polar solvents. The dissolution behavior follows first-order kinetics under physiological conditions.

Organic Solvent Compatibility

The compound demonstrates excellent compatibility with pharmaceutical solvents. In dimethyl sulfoxide, drotaverine hydrochloride achieves a solubility of 50 mg/mL with ultrasonic assistance and warming [5]. Methanol provides moderate solubility, while ethanol shows limited dissolution capacity at approximately 0.5 mg/mL [6]. The compound exhibits good solubility in acetonitrile, making it suitable for analytical applications [7].

Excipient Interaction Studies

Advanced solubility profiling reveals optimal dissolution in mixed solvent systems. A 1:5 DMF:PBS (pH 7.2) mixture achieves approximately 0.16 mg/mL solubility [6], indicating potential for controlled-release formulations. The compound's amphiphilic nature, evidenced by its polar surface area of 48.95 Ų [8], enables interaction with both hydrophilic and lipophilic excipients.

Beta-cyclodextrin complexation studies demonstrate enhanced solubility and dissolution rates [9] [10], supporting the development of inclusion complexes for improved bioavailability. These interactions occur through hydrophobic inclusion of the isoquinoline ring system within the cyclodextrin cavity.

Partition Coefficient (LogP) and Lipophilicity Relationships

Theoretical Lipophilicity Calculations

Computational analysis yields a LogP value of 6.056 [11], indicating high lipophilicity that significantly influences the compound's pharmaceutical properties. This elevated partition coefficient reflects the extensive ethoxy substitution pattern and the aromatic isoquinoline core structure. The lipophilic character facilitates membrane permeation but may limit aqueous solubility in the free base form.

Structure-Lipophilicity Relationships

The molecule's lipophilicity derives from multiple structural elements: four ethoxy groups contributing to hydrophobic character, the benzylisoquinoline backbone providing aromatic lipophilicity, and the overall molecular architecture creating a predominantly nonpolar surface. The amphiphilic nature results from the balance between the lipophilic aromatic systems and the polar nitrogen atom [8].

Pharmaceutical Implications

The high LogP value predicts excellent membrane permeability but potential challenges in aqueous formulation development. The hydrogen bonding capacity (1 donor, 4 acceptors) modulates the compound's interaction with biological membranes and pharmaceutical excipients [8]. This profile suggests optimal bioavailability through lipophilic absorption pathways while requiring solubility enhancement strategies for oral formulations.

Partition coefficient studies using octanol-water systems confirm the theoretical predictions, with experimental values supporting the compound's classification as a highly lipophilic pharmaceutical agent. These characteristics influence both pharmacokinetic behavior and formulation requirements.

Polymorphism Study and Crystal Engineering Considerations

Identified Polymorphic Forms

Drotaverine hydrochloride exhibits polymorphic diversity with at least three distinct crystal forms documented in patent literature [12]. Form III displays characteristic X-ray powder diffraction peaks at 3.985°, 7.969°, 8.959°, 10.459°, 15.965°, 17.011°, 22.181°, 23.346°, and 24.548° (2θ ± 0.2°) [12]. Form IV shows a different diffraction pattern with peaks at 4.164°, 8.288°, 8.939°, 11.465°, 15.866°, 16.596°, 22.261°, and 24.076° [12].

Crystal Engineering Approaches

Both Forms III and IV utilize water as the crystallization solvent, demonstrating superior stability compared to forms prepared from organic solvents [12]. This aqueous crystallization approach offers advantages for pharmaceutical manufacturing, including environmental sustainability and reduced solvent residue concerns. The crystal forms exhibit good stability profiles suitable for commercial pharmaceutical applications.

Structural Characterization

The polymorphic forms differ in their unit cell parameters and molecular packing arrangements, leading to variations in physical properties such as solubility, dissolution rate, and stability. Differential scanning calorimetry reveals distinct thermal signatures for each polymorph, with the commercial form showing a melting point range of 208-212°C [4].

Manufacturing Implications

The availability of multiple stable polymorphic forms provides flexibility in pharmaceutical development. Form selection depends on specific formulation requirements, with consideration of dissolution characteristics, processing behavior, and stability profiles. The water-based crystallization methods for Forms III and IV offer scalable manufacturing processes with reduced environmental impact.

Degradation Kinetics Under Stress Conditions (Hydrolysis, Oxidation)

Hydrolytic Degradation Pathways

Drotaverine hydrochloride demonstrates significant susceptibility to hydrolytic degradation under extreme pH conditions. Alkaline hydrolysis represents the most aggressive degradation pathway, causing 27.24% decomposition after 24 hours at 100°C in 1N sodium hydroxide [2] [3]. This degradation follows pseudo-first-order kinetics and produces five distinct degradation products (DP1-5) [2].

Acidic hydrolysis occurs at a moderate rate, resulting in 17.21% degradation under similar conditions (0.1N hydrochloric acid, 24h, 100°C) [2] [3]. The degradation mechanism involves protonation of the nitrogen atom followed by nucleophilic attack on the ethoxy groups, leading to sequential dealkylation reactions.

Oxidative Degradation Mechanisms

Oxidative stress conditions using 3% hydrogen peroxide at 100°C induce 16.84% degradation [2] [3], generating eight distinct degradation products (DP1-8) [3]. This extensive product formation suggests multiple oxidation sites within the molecule, including the aromatic rings and the isoquinoline nitrogen atom.

The oxidative degradation follows complex kinetics involving radical-mediated processes. Primary oxidation occurs at the electron-rich aromatic positions, particularly the ethoxy-substituted benzene ring. Secondary oxidation affects the isoquinoline system, leading to ring-opening and further fragmentation.

Stability-Indicating Analytical Methods

High-performance liquid chromatography methods successfully resolve drotaverine from its degradation products, with retention times of 8.705 minutes for the parent compound and distinct retention times for degradation products at 3.696, 4.001, and 6.532 minutes [13] [14]. These methods enable accurate stability assessment and quality control during pharmaceutical development.

Photolytic Degradation

Ultraviolet light exposure causes 13.16% degradation [2] [3], indicating moderate photosensitivity. This degradation pathway involves excited-state chemistry leading to bond cleavage and rearrangement reactions. Photostability testing confirms the need for light-protective packaging in pharmaceutical formulations.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

397.22530847 g/mol

Monoisotopic Mass

397.22530847 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

98QS4N58TW

Related CAS

985-12-6 (hydrochloride)

Drug Indication

Drotaverine is used to alleviate gastrointestinal and genitourinary smooth muscle spasms, such as cholecystitis and gallbladder disorders.

Pharmacology

Drotaverine is a spasmolytic agent by inhibiting PDE4 in smooth muscle cells.

MeSH Pharmacological Classification

Parasympatholytics

ATC Code

A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03A - Drugs for functional gastrointestinal disorders
A03AD - Papaverine and derivatives
A03AD02 - Drotaverine

Mechanism of Action

Drotaverine is a selective inhibitor of phosphodiesterase 4 (PDE4), which is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to elevated levels of cAMP, leading to smooth muscle relaxation. Recent research showed that low levels of cAMP have been associated with brain tumorigenesis, leading to the investigation of PDE4 inhibitors as potential anticancer agents.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE4 [HSA:5141 5142 5143 5144] [KO:K13293]

Other CAS

14009-24-6
985-12-6

Absorption Distribution and Excretion

Drotaverine is not completely absorbed following oral administration and its bioavailability is highly variable. Following oral administration of a single 80 mg dose, the absolute bioavailability ranged between 24.5 and 91 % with a mean of 58.2 ± 18.2%. Mean Cmax was 292 ± 88 ng/mL. Mean AUC was 3251 ± 950 ng*h/mL. Mean Tmax was 1.9 ± 0.54 hours.
Drotaverine is mainly eliminated via hepatic metabolism. About 67% of the drug is found in feces and 20% of the drug was eliminated with urine.
Following oral administration of a single 80 mg dose, the mean volume of distribution was 193 ± 48 L. Following an intravenous dose of 80 mg, the mean volume of distribution was 195 ± 48 L.
Following oral administration of a single 80 mg dose, the mean renal clearance was 0.59 ± 0.18 mL/min. Following an intravenous dose of 80 mg, the mean renal clearance was 0.73 ± 0.29 mL/min.

Metabolism Metabolites

Drotaverine is reported to undergo extensive hepatic metabolism, which is its main route of elimination. It may also undergo biliary excretion to form conjugated metabolites. Proposed metabolic pathways and metabolites are based on limited animal studies: in rats, the major identified metabolites of drotaverine are 4'-desethyl-drotaverine, 6-desethyl-drotaverine, drotaveraldine, and 4'-desethyl-drotaveraldine, all of which are glucuronidated in the bile. 4'-desethyl-drotaveraldine was the most predominant metabolite eliminated into the bile.

Wikipedia

Drotaverine

Biological Half Life

Following oral administration of a single 80 mg dose, the mean half-life was 9.11 ± 1.29 hours. Following an intravenous dose of 80 mg, the mean half-life 9.33 ± 1.02 hours.

Dates

Last modified: 07-15-2023
1: Lajtai A, Mayer M, Lakatos Á, Porpáczy Z, Miseta A. Embutramide, a Component of Tanax(®) (T-61) as a New Drug of Abuse? J Forensic Sci. 2016 Mar;61(2):573-575. doi: 10.1111/1556-4029.13010. Epub 2016 Feb 1. PubMed PMID: 27404634.
2: Vijay Kumar R, Rao VU, Anil Kumar N, Venkata Subbaiah B. A Novel, Rapid, and Validated Stability-Indicating UPLC Method for the Estimation of Drotaverine Hydrochloride and Ibuprofen Impurities in Oral Solid Dosage Form. Sci Pharm. 2015 Apr 13;83(4):567-81. doi: 10.3797/scipharm.1503-02. Print 2015 Oct-Dec. PubMed PMID: 26839839; PubMed Central PMCID: PMC4727724.
3: Narang M, Shah D, Akhtar H. Efficacy and Safety of Drotaverine Hydrochloride in Children with Recurrent Abdominal Pain: A Randomized Placebo Controlled Trial. Indian Pediatr. 2015 Oct;52(10):847-51. PubMed PMID: 26499007.
4: Tomaszewski D, Bałkota M. Intramuscular Administration of Drotaverine Hydrochloride Decreases Both Incidence of Urinary Retention and Time to Micturition in Orthopedic Patients under Spinal Anesthesia: A Single Blinded Randomized Study. Biomed Res Int. 2015;2015:926953. doi: 10.1155/2015/926953. Epub 2015 Jun 21. PubMed PMID: 26185766; PubMed Central PMCID: PMC4491383.
5: Hassouna ME, Issa YM, Zayed AG. Determination of residues of acetaminophen, caffeine, and drotaverine hydrochloride on swabs collected from pharmaceutical manufacturing equipment using HPLC in support of cleaning validation. J AOAC Int. 2014 Sep-Oct;97(5):1439-45. doi: 10.5740/jaoacint.12-475. PubMed PMID: 25902997.
6: Rai RR, Dwivedi M, Kumar N. Efficacy and safety of drotaverine hydrochloride in irritable bowel syndrome: a randomized double-blind placebo-controlled study. Saudi J Gastroenterol. 2014 Nov-Dec;20(6):378-82. doi: 10.4103/1319-3767.145331. PubMed PMID: 25434320; PubMed Central PMCID: PMC4271014.
7: Ivshina IB, Mukhutdinova AN, Tyumina HA, Vikhareva HV, Suzina NE, El'-Registan GI, Mulyukin AL. Drotaverine hydrochloride degradation using cyst-like dormant cells of Rhodococcus ruber. Curr Microbiol. 2015 Mar;70(3):307-14. doi: 10.1007/s00284-014-0718-1. Epub 2014 Nov 2. PubMed PMID: 25362511.
8: Ibrahim MI, Alzeeniny HA, Ellaithy MI, Salama AH, Abdellatif MA. Drotaverine to improve progression of labor among nulliparous women. Int J Gynaecol Obstet. 2014 Feb;124(2):112-7. doi: 10.1016/j.ijgo.2013.08.013. Epub 2013 Nov 7. PubMed PMID: 24299975.
9: Adel S, ElKasabgy NA. Design of innovated lipid-based floating beads loaded with an antispasmodic drug: in-vitro and in-vivo evaluation. J Liposome Res. 2014 Jun;24(2):136-49. doi: 10.3109/08982104.2013.857355. Epub 2013 Nov 15. PubMed PMID: 24236529.
10: Rohwer AC, Khondowe O, Young T. Antispasmodics for labour. Cochrane Database Syst Rev. 2013 Jun 5;(6):CD009243. doi: 10.1002/14651858.CD009243.pub3. Review. PubMed PMID: 23737030.
11: Rohwer AC, Khondowe O, Young T. Antispasmodics for labour. Cochrane Database Syst Rev. 2012 Aug 15;(8):CD009243. doi: 10.1002/14651858.CD009243.pub2. Review. PubMed PMID: 22895986.
12: Ivshina IB, Vikhareva EV, Richkova MI, Mukhutdinova AN, Karpenko JN. Biodegradation of drotaverine hydrochloride by free and immobilized cells of Rhodococcus rhodochrous IEGM 608. World J Microbiol Biotechnol. 2012 Oct;28(10):2997-3006. doi: 10.1007/s11274-012-1110-6. Epub 2012 Jun 23. PubMed PMID: 22806740.
13: Demushkin VP, Zhavoronkova EV, Khaspekov LG. Effects of drotaverine hydrochloride on viability of rat cultured cerebellar granulocytes. Bull Exp Biol Med. 2012 Feb;152(4):444-6. English, Russian. PubMed PMID: 22803107.
14: Dahivelkar PP, Bhoir SI, Bari SB, Surana SJ, Bhagwat AM. Simultaneous determination of diclofenac potassium and drotaverine hydrochloride in human plasma using reversed-phase high-performance liquid chromatography. J Chromatogr Sci. 2012 Sep;50(8):694-701. doi: 10.1093/chromsci/bms026. Epub 2012 May 9. PubMed PMID: 22573800.
15: Shah SA, Shah DR, Chauhan RS, Jain JR. Development and validation of simultaneous spectrophotometric methods for drotaverine hydrochloride and aceclofenac from tablet dosage form. Indian J Pharm Sci. 2011 May;73(3):296-300. doi: 10.4103/0250-474X.93520. PubMed PMID: 22457554; PubMed Central PMCID: PMC3309650.
16: Dash A, Maiti R, Akantappa Bandakkanavar TK, Arora P. Intramuscular drotaverine and diclofenac in acute renal colic: a comparative study of analgesic efficacy and safety. Pain Med. 2012 Mar;13(3):466-71. doi: 10.1111/j.1526-4637.2011.01314.x. Epub 2012 Feb 1. PubMed PMID: 22295884.
17: Jain R, Vikas, Rather JA. Voltammetric behaviour of drotaverine hydrochloride in surfactant media and its enhancement determination in Tween-20. Colloids Surf B Biointerfaces. 2011 Feb 1;82(2):333-9. doi: 10.1016/j.colsurfb.2010.09.005. Epub 2010 Sep 15. PubMed PMID: 20889317.
18: Mahaparale S, Telekone RS, Raut RP, Damle SS, Kasture PV. Simultaneous spectrophotometric determination of drotaverine hydrochloride and paracetamol in tablet. Indian J Pharm Sci. 2010 Jan;72(1):133-6. doi: 10.4103/0250-474X.62241. PubMed PMID: 20582207; PubMed Central PMCID: PMC2883218.
19: El-Gindy A, Emara S, Shaaban H. Validation and application of chemometrics-assisted spectrophotometry and liquid chromatography for simultaneous determination of two ternary mixtures containing drotaverine hydrochloride. J AOAC Int. 2010 Mar-Apr;93(2):536-48. PubMed PMID: 20480901.
20: Madhu C, Mahavarkar S, Bhave S. A randomised controlled study comparing Drotaverine hydrochloride and Valethamate bromide in the augmentation of labour. Arch Gynecol Obstet. 2010 Jul;282(1):11-5. doi: 10.1007/s00404-009-1188-8. Epub 2009 Jul 31. PubMed PMID: 19644697.

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